cis-1,3-DICHLOROPROPENE

Catalog No.
S629272
CAS No.
10061-01-5
M.F
C3H4Cl2
M. Wt
110.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-1,3-DICHLOROPROPENE

CAS Number

10061-01-5

Product Name

cis-1,3-DICHLOROPROPENE

IUPAC Name

(Z)-1,3-dichloroprop-1-ene

Molecular Formula

C3H4Cl2

Molecular Weight

110.97 g/mol

InChI

InChI=1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2/b2-1-

InChI Key

UOORRWUZONOOLO-UPHRSURJSA-N

SMILES

C(C=CCl)Cl

solubility

less than 1 mg/mL at 68.9° F (NTP, 1992)
Sol in ether, benzene, and chloroform
Miscible with hydrocarbons, halogenated solvents, esters, and ketones
In water, 2,700 mg/l @ 25 °C.

Synonyms

1,3-dichloro-1-propene, 1,3-dichloro-1-propene, (E)-isomer, 1,3-dichloro-1-propene, (Z)-isomer, 1,3-dichloropropene, 1,3-dichloropropylene, Telone EC, Telone II

Canonical SMILES

C(C=CCl)Cl

Isomeric SMILES

C(/C=C\Cl)Cl

The exact mass of the compound cis-1,3-DICHLOROPROPENE is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68.9° f (ntp, 1992)sol in ether, benzene, and chloroformmiscible with hydrocarbons, halogenated solvents, esters, and ketonesin water, 2,700 mg/l @ 25 °c.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6202. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Chlorinated - Supplementary Records. It belongs to the ontological category of 1,3-dichloropropene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

cis-1,3-Dichloropropene (CAS: 10061-01-5) is the (Z)-isomer of 1,3-dichloropropene, a halogenated hydrocarbon widely used as a key active ingredient in pre-plant soil fumigants for controlling nematodes in agriculture. Commercial products are often a mixture of cis- and trans-isomers, but the procurement of the specific cis-isomer is driven by its distinct physicochemical properties that influence soil behavior, biological activity, and its utility as a stereospecific chemical intermediate. Understanding these isomer-specific differences is critical for making informed purchasing decisions for both agricultural and chemical synthesis applications.

Substituting cis-1,3-dichloropropene with its trans-isomer or a generic cis/trans mixture is a frequent cause of process variability and suboptimal performance. The two isomers exhibit significant differences in boiling point, vapor pressure, and density, which directly alter their transport, distribution, and persistence in soil fumigation applications. While both isomers possess nematicidal activity, differences in their biological efficacy and degradation rates mean that a generic mixture offers unpredictable performance compared to the pure cis-isomer. For chemical synthesis, where stereochemistry is critical, using a mixture or the incorrect isomer can lead to failed reactions or the generation of unwanted byproducts, making the procurement of the specific cis-isomer essential.

Reduced Volatility for Enhanced Soil Retention and Handling

The cis-isomer of 1,3-dichloropropene has a significantly lower vapor pressure and higher boiling point than its trans counterpart. This results in lower volatility, a critical parameter for soil fumigants where retention in the target soil zone is necessary for efficacy and off-site movement must be minimized.

Evidence DimensionBoiling Point
Target Compound Data104.3 °C (cis-isomer)
Comparator Or Baseline112.0 °C (trans-isomer)
Quantified Difference7.7 °C lower boiling point for the cis-isomer
ConditionsStandard atmospheric pressure.

Lower volatility improves soil retention, potentially increasing contact time with pests and reducing atmospheric emissions during application.

Differentiated Biological Clearance and Reactivity

In toxicokinetic studies, the cis-isomer is more readily cleared from the blood than the trans-isomer, suggesting a different rate of metabolism or tissue distribution. Furthermore, the trans-isomer is noted to be a less reactive alkylating agent than the cis-isomer. This differential reactivity is a key procurement consideration for both biological applications, where it may influence the mode of action, and for chemical synthesis, where the cis-isomer's reactivity can be specifically leveraged.

Evidence DimensionBlood Concentration Ratio (trans:cis) at 300 ppm exposure
Target Compound DataLower relative concentration (cis-isomer)
Comparator Or BaselineOver 2x higher concentration (trans-isomer)
Quantified DifferenceThe trans-isomer concentration was >100% higher than the cis-isomer at termination of exposure, indicating slower clearance.
ConditionsInhalation exposure in rats at 300 ppm.

The distinct metabolic profile and higher reactivity of the cis-isomer make it a non-interchangeable choice for applications requiring predictable biological effects or specific synthetic pathways.

Distinct Soil-Water Partitioning Behavior

The octanol-water partition coefficient (log Kow), a key indicator of a chemical's behavior in soil and water systems, differs between the isomers. The cis-isomer has a slightly higher log Kow than the trans-isomer, indicating a greater tendency to adsorb to organic matter in the soil. This can influence its mobility, bioavailability, and persistence in the target application zone.

Evidence DimensionOctanol-Water Partition Coefficient (log Kow)
Target Compound Data2.06 (cis-isomer)
Comparator Or Baseline2.03 (trans-isomer)
Quantified DifferenceThe cis-isomer has a ~1.5% higher log Kow value.
ConditionsMeasured at 25 °C.

A higher affinity for organic matter can lead to longer residence times in the effective soil layer and reduced potential for leaching, which is critical for both efficacy and environmental stewardship.

Formulation of Soil Fumigants with Reduced Surface Emissions

Based on its lower volatility compared to the trans-isomer, cis-1,3-dichloropropene is the preferred choice for developing nematicide formulations where minimizing atmospheric loss is a primary objective. This allows for greater retention within the soil profile, potentially enhancing efficacy and improving the environmental and handling profile of the end-product.

Stereospecific Precursor in Organic Synthesis

The defined geometry and higher reactivity of the double bond in cis-1,3-dichloropropene make it an essential precursor for multi-step organic syntheses where stereochemical control is paramount. Using the trans-isomer or a mixture would result in undesired side products or require additional, costly separation steps, making the pure cis-isomer the only viable procurement option for these pathways.

Development of Nematicides for High Organic Matter Soils

The slightly higher octanol-water partition coefficient (log Kow) of the cis-isomer suggests a greater affinity for soil organic matter. This makes it a candidate for targeted research and formulation development for use in soils with high organic content, where its potentially increased retention could provide a performance advantage over the more mobile trans-isomer.

Physical Description

Cis-1,3-dichloro-1-propene is a colorless to amber liquid with a sweetish odor. (NTP, 1992)

Color/Form

COLORLESS LIQUID

XLogP3

1.7

Boiling Point

219.7 °F at 760 mm Hg (NTP, 1992)
109.43333333333298 °C
104.3 °C

Vapor Density

1.4 AT 37.8 °C (AIR= 1)

Density

1.217 at 68 °F (NTP, 1992)
1.224 @ 20 °C

LogP

2.04 (LogP)
log Kow = 2.06

Odor

CHLOROFORM-LIKE ODOR
Sharp, sweet, penetrating irritating odo

Melting Point

-50.0 °C

UNII

411B9UAH6H

GHS Hazard Statements

Aggregated GHS information provided by 348 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (99.71%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H304 (95.11%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H311 (95.4%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (96.26%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (99.71%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (99.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (83.91%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

Molecular orbital calculations were used to clarify the mechanism of mutagenic action of various substituted allyl chlorides. Computed molecular properties were compared with experimental mutagenic potentials of these allylic cmpd. In agreement with the experiment, the computational results suggest that the primary mechanism of action involves the SN1 formation of allylic cations whih then react with nucleophilic centers of nucleic acid bases. The usefulness of computed propertiee in estimating the degree of alkylating activity and mutagenicity was evaluated. In general, stability of the allylic carbocation intermediate and the degree of charge delocalization in the allyl system correlate well with observed mutagenic potentials.

Vapor Pressure

43 mm Hg at 77 °F (NTP, 1992)
26.3 mm Hg @ 20 °C

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

1,2-Dichloropropane (isomers not specified) may be present in small quantities (<0.1%) /Telone C-17/

Other CAS

10061-01-5
542-75-6

Wikipedia

(1Z)-1,3-dichloropropene

Analytic Laboratory Methods

Gas chromatography/mass spectrometric analysis of volatiles including cis-1,3-dichloropropene in solids at medium level. The Contract Required Quantitation Limit is 500 ug/kg in medium solids as used in EPA Contract Laboratory Program.
Gas chromatography/mass spectrometric analysis of volatiles including cis-1,3-dichloropropene in solids at medium level. The Contract Required Quantitation Limit is 5.0 ug/kg in low solids as used in EPA Contract Laboratory Program.
Gas chromtography/mass spectrometric analysis of volatiles including cis-1,3-dichloropropene in water. The Contract Required Quantitation Limit is 5 ug/l in water as used in EPA Contract Laboratory Program.
EPA Method 0-3115. Gas chromatography/mass spectrometry Purge and Trap Method for the determination of organic substances including cis-1,3-dichloropropene in water and fluvial sediments. The estimated detection limit is 3 ug/l as used in US Geological Survey Techniques of Water Resources investigations.
For more Analytic Laboratory Methods (Complete) data for CIS-1,3-DICHLOROPROPENE (23 total), please visit the HSDB record page.

Clinical Laboratory Methods

A gas chromatographic/mass spectrometric assay was developed to identify and measure the N-acetyl cysteine conjugate of cis-1,3-dichloropropene. The assay was used to show that individuals exposed to 1,3-dichloropropene vapor during field applications excrete this conjugate in their urine.
A rapid, simple and specific gas chromatography and gas chromatography/mass spectrometry methods are described for determining cis-1,3-dichloropropene in rat blood at 5.88 and 5.35 ng/ml, respectively, with gas chromatography, and 51.8 (cis) with the gas chromatography/mass spectrometry method. The gas chromatography column was 20% Carbowax 20M on Chromasorb WAW (80-100 mesh). Mass spectrometry with selected ion (m/z 77) monitoring was used. The chromatographic column combined with mass spectrometry was a glass column containing HNU Synerg C-1H. The mean recovery of the cis-isomers from blood (gas chromatography method) was 89.7 respectively.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Dates

Last modified: 08-15-2023

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